molecular formula C7H12O3 B599530 Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate CAS No. 142148-13-8

Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate

Cat. No.: B599530
CAS No.: 142148-13-8
M. Wt: 144.17
InChI Key: RCEKMFFZANHPNW-UHFFFAOYSA-N
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Description

Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate (CAS 142148-13-8) is a cyclopropane-containing ester derivative of significant interest in organic chemistry and pharmacology . Characterized by a hydroxymethyl group attached to the cyclopropane ring, this compound serves as a critical synthetic intermediate in drug discovery and development . Its unique structural features, including the strained cyclopropane ring and the hydroxymethyl moiety, contribute to its diverse applications and biological activities. The strained ring enhances conformational rigidity, which can improve binding affinity to biological targets, while the hydroxymethyl group can form hydrogen bonds, influencing interactions with biomolecules . This compound is a key precursor in the synthesis of more complex molecules, notably in the production of Montelukast, a leukotriene receptor antagonist, and related pharmaceuticals . It undergoes various chemical transformations, including oxidation of the hydroxymethyl group to a carboxylic acid or reduction of the ester group to an alcohol, making it a versatile building block . With a molecular formula of C 7 H 12 O 3 and a molecular weight of 144.17 g/mol, it has a density of approximately 1.128 g/cm³ and a boiling point of 198.1°C at 760 mmHg . Attn: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-6(9)4-7(5-8)2-3-7/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEKMFFZANHPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652342
Record name Methyl [1-(hydroxymethyl)cyclopropyl]acetate
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142148-13-8
Record name Methyl 1-(hydroxymethyl)cyclopropaneacetate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl [1-(hydroxymethyl)cyclopropyl]acetate
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Record name Cyclopropaneacetic acid, 1-(hydroxymethyl)-, methyl ester
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Preparation Methods

Step 1: Synthesis of 1-Bromomethylcyclopropyl Methanol

  • Reagents : Tribromoneopentyl alcohol, Zn powder, disodium EDTA (catalyst).

  • Conditions : Reflux in toluene at 110–120°C for 4–6 hours.

  • Yield : ~85% after filtration and solvent recovery.

Step 2: Cyanide Displacement

  • Reagents : 1-Bromomethylcyclopropyl methanol, sodium cyanide.

  • Conditions : Alkaline aqueous medium at 50–60°C for 3 hours.

  • Yield : 78–82% after extraction with dichloromethane.

This two-step method achieves an overall yield of 67–70%, with scalability for industrial production. The use of EDTA enhances reaction efficiency by chelating metal impurities.

Mesylation and Nucleophilic Substitution

US7271268B1 describes a method starting from [1-(hydroxymethyl)cyclopropyl]acetonitrile :

Step 1: Mesylation

  • Reagents : Methanesulfonyl chloride, triethylamine.

  • Conditions : 0–5°C in dichloromethane for 2 hours.

  • Intermediate : [1-(Methanesulfonyloxymethyl)cyclopropyl]acetonitrile.

Step 2: Thioacetate Formation

  • Reagents : Potassium thioacetate, methanol.

  • Conditions : 60–70°C for 4 hours.

  • Product : [1-(Acetylthiomethyl)cyclopropyl]acetonitrile (yield: 88%).

Step 3: Hydrolysis and Esterification

  • Reagents : Aqueous NaOH, methyl iodide.

  • Conditions : Biphasic toluene/water system at 80°C for 12 hours.

  • Final Yield : 76% after crystallization.

This method minimizes byproducts like disulfides, ensuring high purity (>99% by GC).

Industrial Multi-Step Synthesis from Tribromoneopentyl Alcohol

A cost-effective industrial route (CN103058884B) involves:

StepProcessReagents/ConditionsYield
1AcetylationAcetic anhydride, pyridine, 25°C, 2 hours92%
2BrominationHBr/HOAc, Zn powder, 40°C, 3 hours89%
3Cyanide SubstitutionNaCN, DMF, 80°C, 4 hours85%
4EsterificationMethanol, H₂SO₄, reflux, 6 hours78%

Key Advantages :

  • Raw materials (e.g., tribromoneopentyl alcohol) are low-cost and readily available.

  • Total yield reaches 65–70%, suitable for bulk production.

Phosphorus Tribromide-Mediated Bromination

Chemicalbook reports a 96% yield using phosphorus tribromide in dichloromethane:

  • Dissolve 1-hydroxymethylcyclopropane acetonitrile (0.5 mol) in CH₂Cl₂.

  • Cool to 0–10°C and add PBr₃ (0.17 mol) dropwise.

  • Stir at room temperature for 2–3 hours.

  • Quench with 20% Na₂CO₃ and extract with CH₂Cl₂.

This method is notable for its near-quantitative yield but requires stringent temperature control to avoid side reactions.

Comparative Analysis of Methods

MethodYieldScalabilityCostPurity
Direct Esterification60–75%Low$90–95%
Bromination-Substitution67–70%High$$95–98%
Mesylation76%Medium$$$>99%
Industrial Process65–70%High$93–97%
PBr₃ Bromination96%Medium$$98%

Key Findings :

  • PBr₃ Bromination offers the highest yield but is sensitive to moisture.

  • Industrial Process balances cost and scalability for bulk synthesis.

  • Mesylation ensures pharmaceutical-grade purity but involves expensive reagents .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropane ring can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate with structurally related cyclopropane-containing esters, emphasizing substituent effects, applications, and physicochemical properties:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound -CH2OH Not explicitly provided Likely C7H10O3 ~158.15 (estimated) Presumed intermediate in drug synthesis
Methyl 2-[1-(mercaptomethyl)cyclopropyl]acetate -CH2SH 152922-73-1 C7H10O2S 158.21 Intermediate in Montelukast synthesis
Methyl 2-(1-(bromomethyl)cyclopropyl)acetate -CH2Br 855473-50-6 C7H11BrO2 207.07 Reactant in organic synthesis (e.g., Grignard reactions)
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride -CH2NH2·HCl 1417805-94-7 C7H14ClNO2 179.65 (free base) Pharmaceutical intermediate (salt form enhances stability)
Methyl 2-chloro-2-cyclopropylideneacetate Cl (on cyclopropene) 82979-45-1 C6H7ClO2 146.57 Substrate for synthesizing spirocyclic compounds and heterocycles

Structural and Reactivity Differences

  • Likely participates in oxidation or esterification reactions. Mercaptomethyl (-CH2SH): The thiol group enables nucleophilic substitution or disulfide bond formation, critical in Montelukast’s sulfur-based pharmacophore . Bromomethyl (-CH2Br): High electrophilicity facilitates SN2 reactions, such as alkylation with Grignard reagents or nucleophiles . Aminomethyl (-CH2NH2): Basic nitrogen allows salt formation (e.g., hydrochloride) for improved stability and solubility in acidic conditions .

Physicochemical Properties

  • Boiling Points : Brominated analogs (e.g., Methyl 2-(1-(bromomethyl)cyclopropyl)acetate) exhibit higher boiling points (211°C) due to increased molecular weight and halogen polarity .
  • Density : Brominated derivatives (density 1.443 g/cm³) are denser than hydroxymethyl or mercaptomethyl analogs, reflecting bromine’s atomic mass .
  • Stability: Hydrochloride salts (e.g., Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride) demonstrate enhanced shelf-life compared to free amines .

Biological Activity

Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate is a compound of significant interest in the fields of organic chemistry and pharmacology. Its unique structural features, including a cyclopropyl group and a hydroxymethyl moiety, contribute to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H12O3
  • Molecular Weight : Approximately 144.17 g/mol
  • Structural Characteristics : The compound features a cyclopropyl ring attached to a hydroxymethyl group, which enhances its reactivity and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological macromolecules, potentially influencing their structural conformation and function.
  • Hydrophobic Interactions : The cyclopropane ring can engage with hydrophobic regions of proteins and enzymes, which may modulate their activity.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Antioxidant Properties : The compound has shown potential antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may exert anti-inflammatory effects, although more detailed studies are required to elucidate the specific mechanisms involved.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl cyclopropylacetateC6H10O2Lacks hydroxymethyl group; different reactivity
Methyl 1-methylcyclopropylacetateC7H12O2Similar structure but different functional groups
Cyclopropylmethyl acetateC6H10O2No hydroxymethyl group; distinct biological activity

The presence of the hydroxymethyl group in this compound enhances its solubility and ability to participate in hydrogen bonding, contributing to its unique biological interactions compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound. For instance:

  • A study published in MDPI highlighted the potential therapeutic properties of related compounds in treating inflammatory conditions. The findings suggest that structural modifications can lead to enhanced bioactivity .
  • Another research effort focused on the synthesis and characterization of similar cyclopropane derivatives, demonstrating their varied pharmacological profiles and potential applications in drug development.

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • In-depth Pharmacological Studies : Conducting comprehensive studies to evaluate the efficacy and safety profiles of this compound in various biological systems.
  • Mechanistic Investigations : Elucidating the specific molecular pathways through which this compound exerts its effects.
  • Development of Derivatives : Exploring structural modifications to enhance bioactivity and selectivity for specific targets.

Q & A

Q. What are the established synthetic routes for Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate, and what reaction conditions optimize yield?

The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, acetonitrile intermediates (e.g., 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile) react with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form ester derivatives. Optimized yields (>75%) are achieved at 60–80°C with anhydrous solvents to minimize hydrolysis . Key parameters include maintaining inert atmospheres (N₂/Ar) and using catalysts like DMAP for esterification efficiency.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : Key signals include cyclopropane ring protons (δ 0.8–1.2 ppm) and hydroxymethyl protons (δ 3.5–4.0 ppm). The ester carbonyl (C=O) appears at ~170 ppm in 13C^{13}\text{C} NMR .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 224 [M⁺]) and fragmentation patterns (e.g., loss of COOCH₃) confirm structure .
  • IR : Strong absorbance at ~1730 cm⁻¹ (ester C=O) and 3400–3500 cm⁻¹ (OH stretch) .

Q. What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE) : Solvent-resistant gloves (e.g., nitrile), sealed goggles, and lab coats are mandatory due to flammability (flash point: ~33°C) and potential dizziness from vapor exposure .
  • Ventilation : Use fume hoods to limit inhalation risks (STOT SE 3 classification) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid water jets to prevent spreading .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in medicinal chemistry applications?

The strained cyclopropane ring enhances conformational rigidity, improving binding affinity to biological targets. For example, cyclopropane-containing analogues of amino acids exhibit increased metabolic stability and receptor selectivity in peptide-based therapeutics. Computational docking studies suggest the ring’s dihedral angles (e.g., C(10)-C(8)-C(7): 112.79°) facilitate hydrophobic interactions with enzyme active sites .

Q. What strategies resolve contradictory data in synthetic yield optimization?

  • DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst loading to identify critical factors. For instance, higher polarity solvents (e.g., DMSO vs. THF) may stabilize transition states but increase side reactions .
  • In Situ Monitoring : Use techniques like FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

Q. How can computational modeling predict the compound’s behavior in biological systems?

  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability. The hydroxymethyl group’s hydrogen-bonding capacity may reduce passive diffusion .
  • QSAR Models : Correlate substituent effects (e.g., cyclopropane ring size) with activity in anti-inflammatory or antimicrobial assays. For example, methyl ester derivatives show improved bioavailability compared to carboxylic acid counterparts .

Data Contradiction Analysis

Q. Discrepancies in reported toxicity profiles: How to validate conflicting data?

  • Tiered Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) followed by in vivo studies (e.g., rodent acute toxicity). Existing data suggest no acute toxicity (LD₅₀ > 2000 mg/kg), but conflicting reports may arise from impurities (e.g., residual solvents) .
  • Ecotoxicology : Assess aquatic toxicity (e.g., Daphnia magna EC₅₀) using OECD guidelines to confirm low environmental risk .

Methodological Tables

Q. Table 1. Key NMR Assignments

Proton/GroupChemical Shift (δ, ppm)MultiplicityReference
Cyclopropane CH₂0.8–1.2Multiplet
Hydroxymethyl (-CH₂OH)3.5–4.0Triplet
Ester (-OCH₃)3.6–3.8Singlet

Q. Table 2. Synthetic Yield Optimization

ConditionOptimal RangeImpact on Yield
Temperature60–80°CMaximizes rate
SolventAnhydrous DMFReduces hydrolysis
Catalyst (DMAP)5–10 mol%Accelerates esterification
Reaction Time12–24 hBalances completion vs. degradation

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